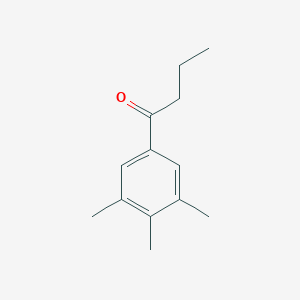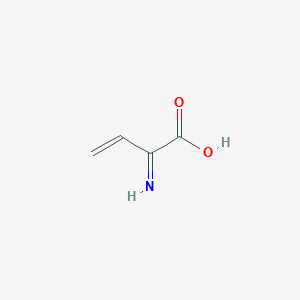
2-Iminobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminobut-3-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iminobut-3-enoic acid can be synthesized through a three-step process starting from but-3-enenitrile. The process involves the Neber rearrangement of the corresponding N-chloroimidate, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of sodium hydroxide in water and tert-butyl alcohol at ambient temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Iminobut-3-enoic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Iminobut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid behavior and interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iminobut-3-enoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the compound’s behavior in biological systems, influencing processes such as enzyme activity and protein folding .
Comparison with Similar Compounds
- 2-Aminobut-3-enoic acid
- 3-Butenoic acid
- 4-Fluorothreonine
Comparison: 2-Iminobut-3-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds like 3-butenoic acid, which lacks the amino group, or 4-fluorothreonine, which has a different functional group arrangement .
Properties
CAS No. |
61371-91-3 |
|---|---|
Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2-iminobut-3-enoic acid |
InChI |
InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h2,5H,1H2,(H,6,7) |
InChI Key |
JDOYEHIIHBNBAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


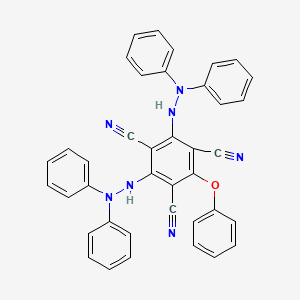
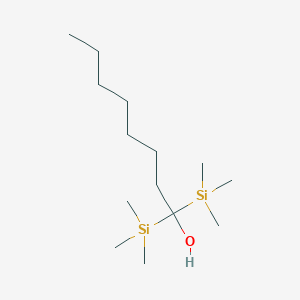

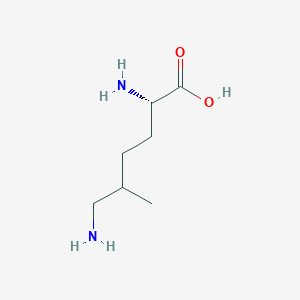
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
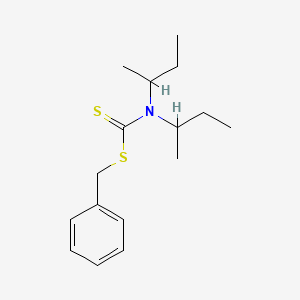
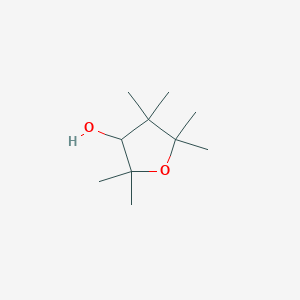
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
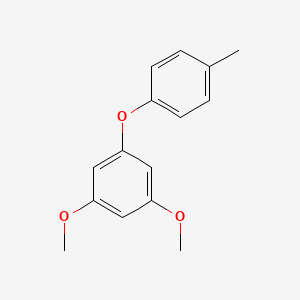
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

